molecular formula C17H17N3O2 B14914719 1-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole

1-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole

Cat. No.: B14914719
M. Wt: 295.34 g/mol
InChI Key: UHZHNPNPAYGNGZ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two methoxybenzyl groups attached to the triazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 1-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole typically involves the following steps:

    Click Chemistry: The most common method for synthesizing triazoles is through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.

    Reaction Conditions: The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures. The presence of a base, such as triethylamine, can enhance the reaction rate.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy groups on the benzyl rings can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Scientific Research Applications

1-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other triazole derivatives, such as 1-(4-chlorobenzyl)-4-(4-chlorophenyl)-1H-1,2,3-triazole and 1-(4-methylbenzyl)-4-(4-methylphenyl)-1H-1,2,3-triazole.

    Uniqueness: The presence of methoxy groups in this compound imparts unique electronic and steric properties, making it distinct from other triazole derivatives.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]triazole

InChI

InChI=1S/C17H17N3O2/c1-21-15-7-3-13(4-8-15)11-20-12-17(18-19-20)14-5-9-16(22-2)10-6-14/h3-10,12H,11H2,1-2H3

InChI Key

UHZHNPNPAYGNGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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